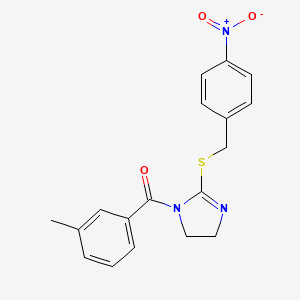

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the herbicidal activity of derivatives containing the (2-nitrobenzyl)piperazin-1-yl group. For instance, (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone was evaluated against several weed species, including Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus, and Lactuca sativa var. ramosa .

- Piperazine derivatives, including this compound, have potential as agrochemicals. Their insecticidal and fungicidal properties make them valuable for crop protection .

- For example, (E)-4-[(4-Chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited herbicidal activity against barnyard grass (Echinochloa crusgalli) .

- Piperazine derivatives have been employed in drug design. Their diverse biological activities include insect repellency and insecticidal effects .

- Novel derivatives, such as (phenylsulfonyl)piperazine , have shown efficacy against mosquito vectors .

- X-ray diffraction studies confirmed the spatial structure of (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone .

- Although not directly related to the herbicidal activity, the (2-nitrobenzyl)piperazin-1-yl moiety could serve as a versatile building block for ligand synthesis in coordination chemistry .

- The m-tolyl group (3-methylphenyl) is a structural isomer of the o-tolyl and p-tolyl groups. These tolyl groups are functional groups related to toluene .

Herbicide Development

Agrochemical Applications

Medicinal Chemistry

Spatial Structure Studies

Phosphine Ligand Synthesis

Tolyl Group Exploration

Eigenschaften

IUPAC Name |

(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLSYQTAHIFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)